

A comparative study of the pharmacokinetic profiles of different L-series compounds.

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Compound of Interest

Compound Name: L-703014

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A Comparative Pharmacokinetic Profile of Dihydropyridine Calcium Channel Blockers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of several dihydropyridine L-type calcium channel blockers, a class of drugs widely used in the management of hypertension and angina. The information presented is intended to assist researchers and clinicians in understanding the distinct characteristics of these agents, thereby aiding in drug selection and development.

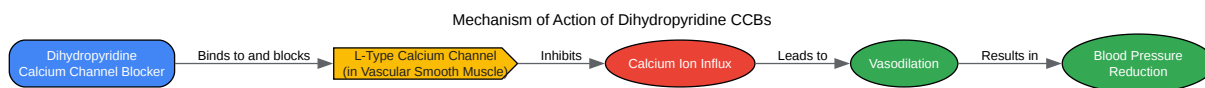
Comparative Pharmacokinetic Data

The pharmacokinetic parameters of dihydropyridine calcium channel blockers can vary significantly, influencing their dosing frequency, onset of action, and potential for drug-drug interactions. The following table summarizes key pharmacokinetic data for a selection of commonly prescribed dihydropyridines.

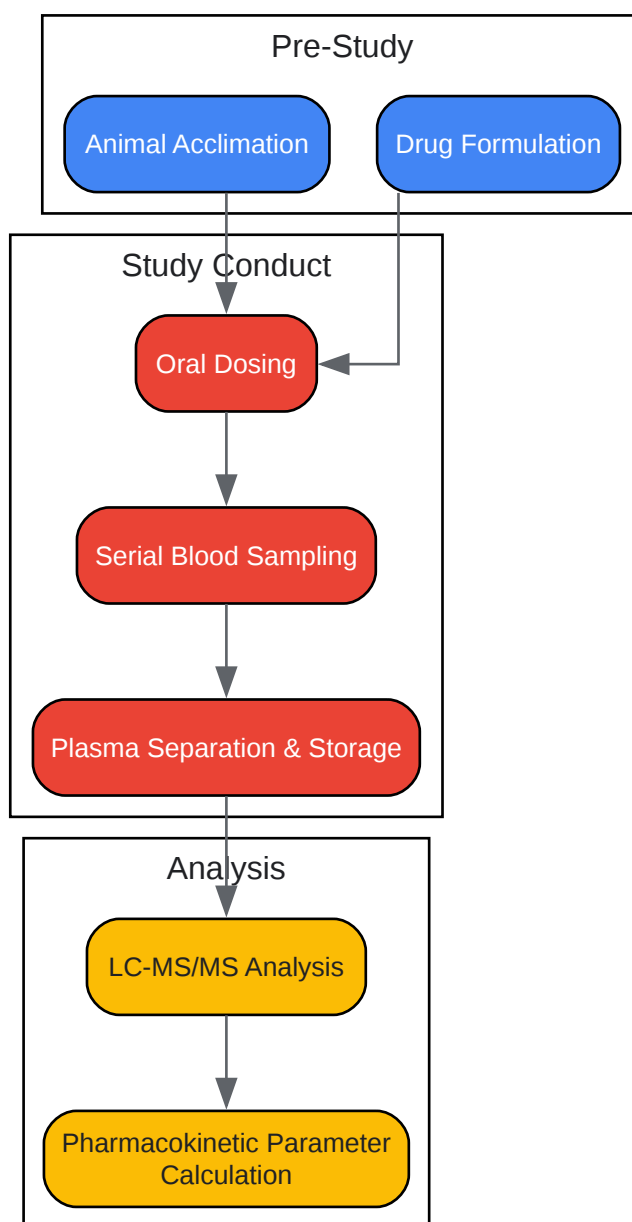
Compound	Time to Peak (Tmax) (hours)	Peak Plasma Concentration (Cmax) (ng/mL)	Elimination Half-life (t _{1/2}) (hours)	Area Under the Curve (AUC) (ng·h/mL)	Protein Binding (%)
Amlodipine	6-12	3-12	30-50	Varies with dose	~97.5
Felodipine	2.5-5	2.5-10	11-16	Varies with dose	>99
Nifedipine	0.5-2	20-45	2-5	Varies with dose	92-98
Isradipine	~1.5	1-3	8	Varies with dose	~95
Nicardipine	0.5-2	25-80	2-4	Varies with dose	>95
Nisoldipine	6-12	1-4	7-12	Varies with dose	>99

Mechanism of Action: L-Type Calcium Channel Blockade

Dihydropyridine calcium channel blockers exert their therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac cells. This blockade leads to vasodilation and a subsequent reduction in blood pressure.



Workflow for a Typical In Vivo Pharmacokinetic Study



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